molecular formula C12H18ClNO2 B1392510 3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride CAS No. 53342-08-8

3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride

Cat. No.: B1392510
CAS No.: 53342-08-8
M. Wt: 243.73 g/mol
InChI Key: GOLJIZFBSRNXAP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride is a propiophenone derivative featuring a dimethylamino group at the β-position and a 3-methoxyphenyl substituent at the ketone terminus. This compound is structurally categorized as a Mannich base, characterized by its tertiary amine and aromatic ketone functionalities. It is typically synthesized via reactions involving β-dimethylaminopropionic acid derivatives and aryl ketones under acidic conditions .

Properties

IUPAC Name

3-(dimethylamino)-1-(3-methoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3;/h4-6,9H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLJIZFBSRNXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC(=CC=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53342-08-8
Record name 1-Propanone, 3-(dimethylamino)-1-(3-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53342-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(dimethylamino)-1-(3-methoxyphenyl)-, hydrochloride (1:1)
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Biological Activity

3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-one hydrochloride, also known as DMAPPH, is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethylamino group and a methoxyphenyl group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C₁₂H₁₈ClNO₂
  • Molecular Weight : 229.73 g/mol
  • CAS Number : 37951-53-4

The biological activity of DMAPPH is primarily attributed to its interaction with specific molecular targets within biological systems. The dimethylamino group may act as a nucleophile, facilitating reactions with electrophilic sites on enzymes or receptors. The methoxyphenyl group is thought to enhance the compound's lipophilicity, potentially influencing its absorption and distribution in biological tissues.

Biological Activity Overview

Research indicates that DMAPPH exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that DMAPPH may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Cytotoxic Effects : In vitro studies have indicated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, DMAPPH may influence neurotransmitter systems.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of DMAPPH showed promising results against several bacterial strains. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Cytotoxicity in Cancer Cell Lines

In another investigation, DMAPPH was tested for its cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM after 48 hours of exposure, indicating significant antiproliferative activity.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
1550

Neuropharmacological Studies

Research examining the neuropharmacological effects of DMAPPH revealed that it could modulate serotonin receptors, potentially influencing mood and anxiety levels. This suggests that DMAPPH may have therapeutic implications in treating mood disorders.

Scientific Research Applications

Drug Discovery

DMAPPH is primarily used in the pharmaceutical industry for drug discovery processes. Its structural characteristics allow it to participate in various reactions that can lead to the development of new therapeutic agents. For instance, the compound can serve as a precursor for synthesizing more complex molecules with potential pharmacological effects.

Chemical Synthesis

The compound is involved in several synthetic pathways. A notable method includes the condensation of N,N-dimethylaniline with 4-methoxyacetophenone in the presence of an acid catalyst like hydrochloric acid. This reaction highlights its utility in generating derivatives that may have enhanced biological or chemical properties.

Pharmaceutical Development

DMAPPH is explored for its potential in developing analgesic medications, particularly due to its structural similarities to other known pain relievers. For example, it has been investigated as a precursor in the synthesis of tapentadol, an analgesic that acts on both opioid and non-opioid pathways .

Case Study 1: Synthesis of Tapentadol

A significant application of DMAPPH is in the synthesis of tapentadol. Research indicates that racemization processes involving DMAPPH can enhance the yield of tapentadol through diastereoisomeric crystallization techniques. The racemization process allows for better utilization of enantiomers during synthesis, thereby reducing waste and improving efficiency .

Case Study 2: Reaction Pathways

Studies have documented various reaction pathways involving DMAPPH that showcase its versatility as a building block for more complex organic compounds. These pathways often involve nucleophilic substitution reactions due to the presence of the dimethylamino group, which can facilitate further derivatization and modification of the compound .

Comparison with Related Compounds

To understand the uniqueness of DMAPPH, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-MethoxyacetophenoneAromatic ketone with methoxy groupPrecursor in DMAPPH synthesis
N,N-DimethylanilineAniline derivative with two methyl groupsServes as a nucleophile in reactions
3-(Dimethylamino)-1-(4-chlorophenyl)-propan-1-oneSimilar amine and propanone structureChlorine substitution alters reactivity

The distinct combination of functional groups in DMAPPH contributes to its specific chemical properties and potential biological activities compared to these similar compounds.

Comparison with Similar Compounds

Notes

  • Handling and Storage : Hydrochloride salts are hygroscopic; store in airtight containers at controlled room temperature or 2–8°C for nitro derivatives .
  • Synthetic Methods: Mannich reactions and coupling with PyBOP/TEA are common for β-dimethylamino ketones .

Preparation Methods

Detailed Synthesis Steps

  • Step 1 : Synthesis of the Base Compound

    • Reagents : 3-Methoxybenzaldehyde, dimethylamine, reducing agent (e.g., sodium borohydride).
    • Conditions : The reaction is typically carried out in a solvent like ethanol or methanol at room temperature.
  • Step 2 : Conversion to Ketone

    • Reagents : The amine from Step 1, an appropriate carbonyl source (e.g., acetic anhydride).
    • Conditions : The reaction is often conducted in a solvent such as dichloromethane or acetonitrile at room temperature.
  • Step 3 : Formation of Hydrochloride Salt

    • Reagents : The ketone from Step 2, hydrochloric acid.
    • Conditions : The reaction is typically performed in a solvent like diethyl ether or ethyl acetate at room temperature.

Example Reaction Conditions

Step Reagents Solvent Conditions
1 3-Methoxybenzaldehyde, Dimethylamine, NaBH4 Ethanol Room Temperature
2 Amine from Step 1, Acetic Anhydride Dichloromethane Room Temperature
3 Ketone from Step 2, HCl Diethyl Ether Room Temperature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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